molecular formula C17H13NO3 B14424284 1-(2-Methyl-4-nitrophenoxy)naphthalene CAS No. 83054-07-3

1-(2-Methyl-4-nitrophenoxy)naphthalene

Cat. No.: B14424284
CAS No.: 83054-07-3
M. Wt: 279.29 g/mol
InChI Key: SSABAIUCBWJKMS-UHFFFAOYSA-N
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Description

1-(2-Methyl-4-nitrophenoxy)naphthalene is an organic compound that features a naphthalene ring substituted with a 2-methyl-4-nitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methyl-4-nitrophenoxy)naphthalene typically involves the reaction of 2-methyl-4-nitrophenol with naphthalene derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methyl-4-nitrophenoxy)naphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions are common, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products Formed:

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of amines or hydroxyl derivatives.

    Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

1-(2-Methyl-4-nitrophenoxy)naphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-4-nitrophenoxy)naphthalene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved may include oxidative stress and enzyme inhibition.

Comparison with Similar Compounds

  • 2-Methyl-1-naphthol
  • 4-Nitrophenol
  • 2-Methyl-4-nitrophenol

Comparison: 1-(2-Methyl-4-nitrophenoxy)naphthalene is unique due to the combination of the naphthalene ring with the 2-methyl-4-nitrophenoxy group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Properties

CAS No.

83054-07-3

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

1-(2-methyl-4-nitrophenoxy)naphthalene

InChI

InChI=1S/C17H13NO3/c1-12-11-14(18(19)20)9-10-16(12)21-17-8-4-6-13-5-2-3-7-15(13)17/h2-11H,1H3

InChI Key

SSABAIUCBWJKMS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])OC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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